2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane
Overview
Description
2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes It is characterized by a dioxane ring substituted with a bromoethyl group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane typically involves the reaction of 2,5,5-trimethyl-1,3-dioxane with a bromoethylating agent. One common method is the reaction of 2,5,5-trimethyl-1,3-dioxane with 2-bromoethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, improved safety, and higher yields. The use of copper-catalyzed borylation followed by treatment with potassium bifluoride is another approach that can be employed for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or alcohols.
Reduction Reactions: Reduction of the bromoethyl group can yield ethyl derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products
Substitution: Products include amine derivatives, thioethers, and ethers.
Oxidation: Products include alcohols and ketones.
Reduction: Products include ethyl derivatives and alkanes.
Scientific Research Applications
2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane involves its ability to act as an alkylating agent. The bromoethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical entities. This reactivity is particularly useful in organic synthesis and pharmaceutical applications, where the compound can modify the structure and function of target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromoethyl)-1,3-dioxolane: Similar structure but with a dioxolane ring instead of a dioxane ring.
(2-Bromoethyl)benzene: Contains a bromoethyl group attached to a benzene ring.
2-Bromoethanol: A simpler compound with a bromoethyl group attached to an alcohol.
Uniqueness
2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane is unique due to the presence of both a bromoethyl group and three methyl groups on the dioxane ring. This combination of functional groups imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
2-(2-bromoethyl)-2,5,5-trimethyl-1,3-dioxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO2/c1-8(2)6-11-9(3,4-5-10)12-7-8/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWLDQSQVWEZIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)(C)CCBr)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380712 | |
Record name | 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87842-52-2 | |
Record name | 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane in the synthesis of (±)-3-methoxyestra-1,3,5,8,14-pentaen-17-one?
A1: this compound serves as a key building block in the multi-step synthesis of (±)-3-methoxyestra-1,3,5,8,14-pentaen-17-one. It is introduced via an ultrasonically induced Barbier reaction with 6-methoxy-1-tetralone. This reaction is crucial for constructing a portion of the steroid backbone, specifically contributing to the formation of the B and C rings. []
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